molecular formula Ca B1172667 PalladiumHydroxideOnCarbon CAS No. 12135-22-4

PalladiumHydroxideOnCarbon

Cat. No.: B1172667
CAS No.: 12135-22-4
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Description

Palladium hydroxide on carbon (Pd(OH)₂/C) is a heterogeneous catalyst consisting of palladium hydroxide nanoparticles dispersed on a high-surface-area carbon support. It typically contains 20 wt.% palladium (dry basis) and is stabilized with approximately 50% water to prevent pyrophoricity .

Properties

CAS No.

12135-22-4

Molecular Formula

Ca

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium hydroxide on carbon is typically prepared by combining a solution of palladium chloride and hydrochloric acid with an aqueous suspension of activated carbon. The palladium (II) is then reduced by the addition of formaldehyde . Another method involves adding palladium chloride to water, followed by hydrochloric acid and a stabilizer, and then stirring with activated carbon. An alkaline solution is added to adjust the pH, and the mixture is aged, filtered, and dried .

Industrial Production Methods

Industrial production methods for palladium hydroxide on carbon include electrochemical deposition, sonochemical preparation, supercritical fluid nucleation, and wet chemical methods such as the sol-gel method or reduction by alcohols .

Chemical Reactions Analysis

Scientific Research Applications

Palladium hydroxide on carbon is extensively used in scientific research due to its versatility and efficiency. Some key applications include:

Mechanism of Action

The mechanism by which palladium hydroxide on carbon exerts its catalytic effects involves the adsorption of reactants onto the palladium surface, where they undergo chemical transformations. The high surface area of the activated carbon support enhances the dispersion of palladium particles, increasing the catalyst’s efficiency. The palladium atoms facilitate the breaking and forming of chemical bonds, enabling various reactions such as hydrogenation and cross-coupling .

Comparison with Similar Compounds

Palladium on Carbon (Pd/C)

Pd/C consists of metallic palladium nanoparticles (Pd⁰) supported on activated carbon. Key differences include:

Property Pd(OH)₂/C Pd/C
Palladium State Pd²⁺ (hydroxide form) Pd⁰ (metallic form)
Catalytic Activity Higher selectivity in hydrogenation Broader activity in coupling reactions
Applications Preferred for acidic media reactions Dominant in neutral/organic media
Stability Less prone to leaching in aqueous systems Requires dry storage conditions
Cost Similar to Pd/C Widely available, lower cost variants

Pd/C generally outperforms Pd(OH)₂/C in coupling reactions due to the redox flexibility of Pd⁰ . However, Pd(OH)₂/C’s hydroxide groups enhance its performance in hydrogenation under acidic conditions .

Palladium on Conductive Polymer-Carbon Composites

Palladium catalysts supported on composites like polyaniline/multi-walled carbon nanotubes (PANI/MWCNT) exhibit:

  • Enhanced Dispersion: The amino groups in PANI improve nanoparticle deposition, increasing active surface area .
  • Superior Stability: MWCNT-polymer hybrids resist poisoning by reaction intermediates, a limitation of Pd(OH)₂/C in ethanol oxidation .
  • Niche Applications : These composites are tailored for fuel cell electrocatalysis, whereas Pd(OH)₂/C is optimized for organic synthesis .

Non-Noble Metal Catalysts (e.g., Cu(OH)₂-Cu₂O/PPy/F-MWCNT)

Copper-based catalysts on carbon-polymer supports are cost-effective alternatives but face limitations:

  • Lower Activity: Copper catalysts require higher overpotentials in ethanol oxidation compared to Pd(OH)₂/C .
  • Morphology Sensitivity: Performance depends heavily on nanostructure (e.g., dendritic vs. octahedral Cu₂O), unlike Pd(OH)₂/C’s consistent hydroxide phase .

Single-Atom Palladium Catalysts

Single-atom Pd catalysts (Pd-SACs) immobilized on layered double hydroxides or doped carbons offer:

  • Atomic Efficiency : 100% metal utilization vs. ~20% in Pd(OH)₂/C .
  • Unique Selectivity : Pd-SACs excel in CO₂ hydrogenation to formic acid, a reaction where Pd(OH)₂/C is inactive .

Catalytic Performance in Cross-Coupling Reactions

Catalyst Reaction Yield (%) Turnover Frequency (h⁻¹) Reference
Pd(OH)₂/C Suzuki-Miyaura 92 1,200
Pd/C Suzuki-Miyaura 95 1,500
Pd/PANI-MWCNT Ethanol Oxidation 88 980

Thermodynamic Stability

Pd(OH)₂/C exhibits a Gibbs free energy of formation (ΔfG°298.15) of -215 kJ/mol for Pd²⁺(aq), differing significantly from Pd/C’s metallic phase stability .

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